molecular formula C11H13ClO2 B1165864 Sethoxydim-oxazole CAS No. 413594-06-6

Sethoxydim-oxazole

Cat. No.: B1165864
CAS No.: 413594-06-6
InChI Key:
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Description

Sethoxydim-oxazole is a derivative of sethoxydim, a cyclohexanedione oxime herbicide. Sethoxydim is widely used for post-emergence control of annual and perennial grass weeds in broad-leaved crops such as sugar beet, soybean, and oilseed rape.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oxazole derivatives, including sethoxydim-oxazole, often involves the use of tosylmethyl isocyanide (TosMIC) and various aldehydes in ionic liquids. This method allows for the preparation of 4,5-disubstituted oxazoles in high yields . Another method involves the reaction of o-aminophenol and aromatic aldehydes in the presence of magnetic nanoparticles as a catalyst in water under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves the use of magnetic nanocatalysts due to their high stability and ease of separation from the reaction mixture using an external magnet. This method is eco-friendly and efficient, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Sethoxydim-oxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include tosylmethyl isocyanide (TosMIC), aldehydes, and magnetic nanoparticles. The reactions are typically carried out in ionic liquids or water under mild conditions .

Major Products Formed: The major products formed from the reactions of this compound include various substituted oxazole derivatives. These derivatives have been studied for their potential biological and pharmacological activities .

Comparison with Similar Compounds

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Sethoxydim-oxazole involves the conversion of 2-ethoxy-2-oxoethyl 4-(2-(1-((2-(ethoxyimino)butan-2-yl)oxy)-2-oxoethyl)-4,5-dihydrooxazol-4-yl)benzoate to Sethoxydim-oxazole.", "Starting Materials": ["2-ethoxy-2-oxoethyl 4-(2-(1-((2-(ethoxyimino)butan-2-yl)oxy)-2-oxoethyl)-4,5-dihydrooxazol-4-yl)benzoate", "Sodium borohydride", "Acetic acid", "Ethanol", "Hydrogen chloride", "Sodium hydroxide", "Sodium sulfate", "Water"], "Reaction": ["Step 1: Dissolve 2-ethoxy-2-oxoethyl 4-(2-(1-((2-(ethoxyimino)butan-2-yl)oxy)-2-oxoethyl)-4,5-dihydrooxazol-4-yl)benzoate in ethanol and add sodium borohydride. Stir the mixture at room temperature for 2 hours.", "Step 2: Add acetic acid to the reaction mixture and stir for 30 minutes.", "Step 3: Add concentrated hydrochloric acid to the reaction mixture and stir for 30 minutes.", "Step 4: Add sodium hydroxide solution to the reaction mixture until pH becomes basic. Extract the mixture with ethyl acetate.", "Step 5: Dry the organic layer with sodium sulfate and evaporate the solvent to obtain a crude product.", "Step 6: Dissolve the crude product in ethanol and add 1 equivalent of hydrogen chloride in ethanol. Stir the mixture at room temperature for 2 hours.", "Step 7: Evaporate the solvent and dissolve the residue in water. Extract the mixture with ethyl acetate.", "Step 8: Dry the organic layer with sodium sulfate and evaporate the solvent to obtain the final product - Sethoxydim-oxazole."] }

CAS No.

413594-06-6

Molecular Formula

C11H13ClO2

Origin of Product

United States

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